1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(1-methylindol-3-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-11-19(23-28-14)22-21(27)15-7-9-25(10-8-15)20(26)12-16-13-24(2)18-6-4-3-5-17(16)18/h3-6,11,13,15H,7-10,12H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBOEMVCIVTWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a synthetic derivative that combines structural elements of indole, isoxazole, and piperidine. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential based on recent studies.
The molecular formula of the compound is , with a molecular weight of 342.4 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, including anticancer properties.
Target Interactions
The compound's activity is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : Indole derivatives often interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmission and potentially impacting mood disorders and neurodegenerative diseases.
- Enzyme Inhibition : The piperidine component may inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in inflammatory pathways.
Biochemical Pathways
The compound may modulate several biochemical pathways:
- Cell Signaling : It can alter signaling cascades involved in cell proliferation and apoptosis.
- Gene Expression : By interacting with transcription factors, it may influence gene expression related to cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds. For example:
- Indole Derivatives : Compounds containing indole structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated that derivatives like 7d exhibited IC50 values as low as 0.34 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MCF-7 | 0.34 | Apoptosis induction |
| 7d | HeLa | 0.52 | Tubulin polymerization inhibition |
| 7d | HT-29 | 0.86 | Cell cycle arrest |
Anti-inflammatory Effects
The piperidine component may contribute to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Compounds with similar structures have been shown to reduce inflammation markers in animal models.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Distribution : Its ability to cross the blood-brain barrier could be beneficial for neurological applications.
- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation, leading to both active and inactive metabolites.
- Excretion : Renal excretion is likely due to the polar nature of some metabolites.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds could significantly inhibit tumor growth in xenograft models, suggesting that structural modifications can enhance their anticancer efficacy .
- Isoxazole Compounds : Research indicated that isoxazole derivatives exhibit neuroprotective effects in models of neurodegeneration, highlighting their potential for treating Alzheimer's disease .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Indole Group | Associated with neuropharmacological properties |
| Isoxazole Group | Potential for modulation of enzymatic activity |
| Piperidine Core | Provides structural stability and bioactivity |
Anticancer Activity
Research indicates that compounds similar to 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide exhibit promising anticancer properties. Studies have shown that derivatives of piperidine and isoxazole can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
Case Study: Inhibition of Tumor Growth
A study demonstrated that a related compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the modulation of specific signaling pathways associated with cell survival and proliferation .
Neurological Disorders
The compound's structural components suggest potential applications in treating neurological disorders. The indole structure is known for its interaction with serotonin receptors, which are crucial in mood regulation.
Case Study: Antidepressant Effects
In preclinical models, compounds with similar structures have shown efficacy in reducing symptoms of depression by modulating serotonin levels in the brain. This suggests that 1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide could be explored for its antidepressant potential .
Anti-inflammatory Properties
Inflammation plays a significant role in various chronic diseases. Compounds containing piperidine and isoxazole have been studied for their anti-inflammatory effects, potentially providing therapeutic benefits in conditions like arthritis and inflammatory bowel disease.
Case Study: Inhibition of Inflammatory Cytokines
Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which these compounds could alleviate inflammation-related symptoms .
Enzyme Modulation
The compound has been identified as a potential inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the metabolism of tryptophan and play roles in immune response and tumor progression .
Receptor Interaction
Its structural components allow for interaction with various receptors, including serotonin receptors, which can influence mood and cognitive functions. This receptor modulation can lead to significant therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (piperidine carboxamide cores, heterocyclic substituents). Data are derived from synthesis yields, molecular properties, and functional group variations.
Key Observations:
The tetrazole analog () substitutes the indole with a tetrazole-thioacetyl group, which may alter electronic properties and metabolic stability .
Synthetic Efficiency :
- Piperidine-based compounds in achieved 57–61% yields , suggesting robust synthetic routes for similar scaffolds. In contrast, the indole-isoxazole analog in had a lower yield (35% ), possibly due to steric hindrance from the 4-fluorobenzyl group .
Molecular Weight and Solubility :
- The target compound’s molecular weight is likely comparable to ’s indole-isoxazole derivative (~400–450 g/mol), favoring better bioavailability than heavier analogs (e.g., ’s 527 g/mol compound) .
Functional Group Impact :
- The 5-methylisoxazole moiety is conserved across multiple analogs (), indicating its role as a hydrogen-bond acceptor or metabolic stabilizer.
Research Implications and Limitations
- Therapeutic Potential: Piperidine-4-carboxamide derivatives in were developed as hepatitis C virus (HCV) entry inhibitors, suggesting the target compound may share antiviral mechanisms .
- Gaps in Data : Exact biological activity, purity, and spectroscopic data (e.g., NMR, HRMS) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.
- Synthetic Challenges : The indole acetyl group may introduce steric bulk, requiring optimization of reaction conditions to improve yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
